molecular formula C6H11ClN2 B3021976 (S)-piperidine-3-carbonitrile hydrochloride CAS No. 915226-72-1

(S)-piperidine-3-carbonitrile hydrochloride

Cat. No.: B3021976
CAS No.: 915226-72-1
M. Wt: 146.62
InChI Key: UGNVDGLCOHDISF-FYZOBXCZSA-N
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Description

Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals . Carbonitrile refers to nitrile compounds which contain a cyano group (-C≡N) attached to a carbon atom. Hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .

Scientific Research Applications

Fluorescent Probes for DNA Detection

A study conducted by Perin et al. (2011) demonstrated the use of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, as potential fluorescent probes for DNA detection. This research highlighted the enhanced fluorescence emission intensity of these compounds, indicating their potential applications in DNA-specific fluorescent probe development (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Synthesis of Piperidinium Salts of Pyrimidinones

Bararjanian et al. (2010) reported on the synthesis of piperidinium salts of pyrimidinones. This study involved a four-component reaction, which included piperidine, showcasing its role in synthesizing complex chemical structures (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Antiproliferative Activities

El-Sayed et al. (2014) investigated the antiproliferative activities of 6-indolypyridine-3-carbonitrilile derivatives, synthesized using piperidine. These compounds were evaluated against various human cancer cell lines, revealing their potential in cancer research (El-Sayed, Shirazi, El-Meligy, El-ziaty, Nagib, & Parang, 2014).

Serotonin 5-HT3 Receptor Antagonists

Mahesh et al. (2004) synthesized a series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds using piperidine. These compounds showed potential as serotonin 5-HT3 receptor antagonists, indicating their relevance in neurological research (Mahesh, Perumal, & Pandi, 2004).

In Vitro Anticancer Activity of Pyrano[3, 2-c]chromene Derivatives

El-Agrody et al. (2020) utilized piperidine in the synthesis of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. These compounds were assessed for their in vitro anticancer activity against multiple cancer cell lines. This study contributes to the development of new anticancer agents (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).

Synthesis of Piperidines and Constrained Amino Acids

Vervisch et al. (2010) explored the conversion of aziridines into piperidines, which were then used to synthesize constrained amino acids, amino alcohols, and other compounds. This research highlights the versatility of piperidine derivatives in synthesizing structurally diverse molecules (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).

Properties

IUPAC Name

(3S)-piperidine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVDGLCOHDISF-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736649
Record name (3S)-Piperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915277-26-8
Record name (3S)-Piperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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